molecular formula C10H10N2O B190097 Dimethylquinazolone CAS No. 1769-25-1

Dimethylquinazolone

Cat. No.: B190097
CAS No.: 1769-25-1
M. Wt: 174.2 g/mol
InChI Key: DCKUAHKIBNUXHX-UHFFFAOYSA-N
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Description

Dimethylquinazolone, specifically 6,7-Dimethoxyquinazoline-2,4-dione, is a high-purity quinazoline derivative of significant interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C10H10N2O4 and a molecular weight of 222.20 g/mol, this compound serves as a versatile and key synthetic intermediate . Its core structure, featuring the quinazoline dione with methoxy substitutions, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules, including potential kinase inhibitors and other heterocyclic compounds . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . As a standard practice, researchers should handle this material with appropriate care, wearing suitable protective equipment, as it may cause skin and eye irritation and respiratory irritation . For identification purposes, its Canonical SMILES is represented as COC1=C(OC)C=C2C(=O)NC(=O)NC2=C1 . It is recommended to store the product at ambient temperatures to maintain stability and purity .

Properties

IUPAC Name

2,3-dimethylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-11-9-6-4-3-5-8(9)10(13)12(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKUAHKIBNUXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170209
Record name Dimethylquinazolone
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1769-25-1
Record name 2,3-Dimethyl-4(3H)-quinazolinone
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Record name Dimethylquinazolone
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Record name 1769-25-1
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Record name Dimethylquinazolone
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Record name 2,3-Dimethyl-3H-quinazolin-4-one
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Preparation Methods

Classic Cyclocondensation with Formamide and Acetic Anhydride

A one-step microwave-assisted method achieves efficient cyclization of anthranilic acid (3), acetic anhydride, and formamide at 200°C for 10 minutes, yielding 3-methylquinazolin-4(3H)-one (18) in 75–84% yield. This reaction leverages in situ ammonia generation from formamide decomposition, which facilitates nucleophilic attack on the benzoxazine intermediate (17). While this method primarily yields monomethyl derivatives, subsequent alkylation steps can introduce a second methyl group.

Dual Methylation via Hydrazinolysis and Alkylation

A two-step protocol involves synthesizing 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) (3) from anthranilic acid, followed by alkylation with methyl iodide. For example, treatment of dihydrazide 3 with methyl iodide in dimethylformamide (DMF) at 50°C produces this compound derivatives in yields exceeding 70%. This method allows precise control over methyl group placement at the 1- and 3-positions of the quinazolinone scaffold.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics and improves yields in this compound synthesis.

Rapid Cyclization Under Microwave Conditions

A modified protocol combines anthranilic acid, phenyl acetyl chloride (53), and substituted anilines under microwave irradiation (200 W, 200°C) to yield 2,3-disubstituted quinazolinones in 87–92% efficiency. Introducing methyl groups at the aniline or acetyl chloride stages enables targeted dimethyl substitution. For instance, using 4-methylaniline and methyl chloroacetate generates 2,4-dimethylquinazolin-4(3H)-one.

Alkylation of Quinazolinone Precursors

Post-cyclization alkylation offers flexibility in introducing methyl groups to preformed quinazolinones.

N-Alkylation with Methyl Halides

Treatment of 4(3H)-quinazolinone with methyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF at 110°C for 12 hours achieves N-methylation, yielding 1,3-dimethylquinazolin-4(1H)-one. This method is particularly effective for synthesizing asymmetrical dimethyl derivatives, with yields up to 78.8% reported for intermediate alkylation steps.

O-Methylation Using Dimethyl Sulfate

Dimethyl sulfate serves as a methylating agent for hydroxylated quinazolinones. For example, 4-hydroxy-2-methylquinazoline reacts with dimethyl sulfate in alkaline conditions to form 4-methoxy-2-methylquinazoline, which is subsequently oxidized to the corresponding this compound.

Halogenation and Subsequent Methylation

Halogenated intermediates provide a pathway for introducing methyl groups via nucleophilic substitution.

Phosphorus Oxychloride-Mediated Halogenation

The reaction of 3-methoxycarbonylureas with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline at reflux generates 2,4-dichloroquinazolines. Subsequent displacement of chlorine atoms with methyl Grignard reagents (e.g., CH₃MgBr) yields 2,4-dimethylquinazolin-4(3H)-one. This method is advantageous for synthesizing dihalogenated precursors with high regioselectivity.

Rearrangement Reactions from Benzodiazepines

Thermolysis of 5-methoxy-(3H)-1,4-benzodiazepines (62) in diphenyl ether at 160–170°C induces ring contraction, producing 4-methoxyquinazoline derivatives (63) in 41–46% yields. Demethylation of the methoxy group followed by reductive methylation introduces a second methyl group, completing the this compound structure.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYield (%)Key Advantages
CyclocondensationAnthranilic acid, formamideMicrowave, 200°C, 10 min75–84Rapid, one-step synthesis
N-Alkylation4(3H)-quinazolinone, CH₃IDMF, K₂CO₃, 110°C, 12 hrs70–78.8High regioselectivity
Halogenation-Methylation3-MethoxycarbonylureasPOCl₃, CH₃MgBr, reflux65–72Versatile for di-substitution
Benzodiazepine Rearrang.5-Methoxy-benzodiazepinesDiphenyl ether, 160°C, 6 hrs41–46Novel ring-contraction mechanism

Chemical Reactions Analysis

Types of Reactions

Dimethylquinazolone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, electrophiles, polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted and oxidized quinazoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Biological Activities

Dimethylquinazolone and its derivatives exhibit a range of biological activities that make them valuable in various fields:

  • Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. A notable study indicated that certain derivatives demonstrated significant cytotoxicity against HCT-116 colorectal cancer cells, outperforming traditional chemotherapeutics like cabozantinib .
  • Neuroprotective Effects : this compound derivatives have also been investigated for neuroprotective properties. They exhibit inhibition of acetylcholinesterase, suggesting potential benefits in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, their antioxidant properties contribute to neuroprotection by mitigating oxidative stress .
  • Antimicrobial Properties : The compound has shown promise in antimicrobial applications. Various studies have synthesized this compound derivatives and evaluated their efficacy against bacterial pathogens, indicating broad-spectrum antibacterial activity .

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives:

  • Cytotoxicity Assessment : A comparative study demonstrated that specific this compound derivatives exhibited higher cytotoxic effects on cancer cell lines than conventional treatments, supporting their development as potential therapeutic agents .
  • Behavioral Studies : Research on the behavioral responses of Triatoma infestans towards methylquinazolines showed significant attraction to formulations containing this compound derivatives, indicating potential applications in pest control strategies .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Table 1: Biological Activities of this compound Derivatives

Activity TypeCompoundObserved EffectReference
AnticancerThis compound ASignificant cytotoxicity against HCT-116
NeuroprotectiveThis compound BInhibition of acetylcholinesterase
AntimicrobialThis compound CBroad-spectrum antibacterial activity

Table 2: Mechanisms of Action

MechanismCompoundDescriptionReference
Kinase InhibitionThis compound DInteracts with c-Met and VEGFR-2
HDAC6 InhibitionThis compound EProtects against acute kidney injury

Mechanism of Action

The mechanism of action of dimethylquinazolone involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, this compound can interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Muscle Relaxant Efficacy

Table 1 compares the ED₅₀ (median effective dose) of DMQ, MQ, and mephenesin in inhibiting neuromuscular reflexes:

Compound ED₅₀ (mg/kg) for Lingual/Mandibular Reflex ED₅₀ (mg/kg) for Sciatic-Gastrocnemius Response
Mephenesin 87–10 87–10
Methaqualone (MQ) 36–31 36–31
Dimethylquinazolone 567 567

Key Findings :

  • DMQ is less potent than MQ but more potent than mephenesin .
  • At low doses, DMQ induces ataxia and hindlimb weakness (central action), while higher doses cause peripheral neuromuscular blockade .

Mechanism of Action

  • MQ : Primarily acts on GABAergic pathways, enhancing inhibitory neurotransmission.
  • DMQ : Combines central GABA modulation and direct peripheral muscle inhibition.
  • Mephenesin: A carbamate derivative with non-specific spinal cord depression, lacking DMQ’s dual mechanism .

Core Heterocyclic Systems

  • DMQ: Quinazolinone scaffold with two methyl groups.
  • Methaqualone : Quinazoline derivative with a 2-methyl-3-ortho-tolyl substituent.
  • Imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ): Feature fused imidazole and quinazoline rings, synthesized via condensation of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes .

Spectral and Analytical Data

Structural Elucidation Tools

  • 13C NMR and IR Spectroscopy : Critical for distinguishing substituents on quinazoline cores. For example, DMQ’s methyl groups would show distinct 13C chemical shifts (~20–25 ppm) compared to aromatic protons in MQ .
  • LC/MS and 1H NMR : Used in dihydroquinazoline-2(1H)-one derivatives () to confirm regiochemistry and purity, methods applicable to DMQ analysis .

Comparative Spectral Features

Compound Key Spectral Signatures
DMQ Methyl peaks (1H NMR: δ 1.2–1.5; 13C NMR: ~20 ppm)
Methaqualone Aromatic protons (1H NMR: δ 7.0–8.0)
Imidazo-quinazolines Imidazole NH stretch (IR: ~3400 cm⁻¹)

Biological Activity

Dimethylquinazolone, a derivative of quinazoline, has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and other pharmacological properties.

Overview of this compound

This compound is characterized by the presence of two methyl groups on the quinazolone ring structure. Quinazolines are known for their broad spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial effects. The structural modifications in this compound enhance its interaction with various biological targets.

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor activity against several cancer cell lines. A study highlighted the synthesis of various quinazoline derivatives, including this compound, which showed significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds ranged from 7.09 µM/L to 20.98 µM/L, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM/L)
This compoundHepG218.79
This compoundMCF-713.46
Reference (Doxorubicin)HepG28.55
Reference (Doxorubicin)MCF-78.90

The presence of specific substituents on the quinazoline ring can significantly alter the compound's biological activity. For instance, incorporating a phenyl thiosemicarbazide side chain has been shown to enhance anticancer activity .

The mechanism underlying the antitumor effects of this compound involves inhibition of key enzymes and pathways associated with cancer progression. Notably, quinazolines are known to act as inhibitors of tyrosine kinase receptors (TKR), which are often overexpressed in various cancers . Additionally, studies have indicated that this compound derivatives can inhibit dihydrofolate reductase (DHFR) and checkpoint kinase (CHK1), further contributing to their anticancer properties .

Anti-Inflammatory Effects

In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. A study focusing on a derivative known as F7 demonstrated its ability to inhibit histone deacetylase 6 (HDAC6), which plays a crucial role in inflammatory responses. The compound showed an IC50 value of 5.8 nM and significantly reduced markers of acute kidney injury in animal models .

Table 2: Anti-Inflammatory Activity of F7 Derivative

ParameterControl GroupF7 Treatment Group
Serum Creatinine (mg/dL)3.01.5
Serum Urea (mg/dL)8040
Histological Damage ScoreHighLow

Q & A

Q. How can researchers optimize the synthesis of Dimethylquinazolone to improve yield and purity?

Methodological Answer: Optimize reaction parameters (e.g., solvent choice, temperature, and reflux duration) through iterative testing. For example, prolonged reflux (18 hours) in DMSO followed by purification via recrystallization (water-ethanol) can enhance purity . Track yield improvements using HPLC or NMR to validate structural integrity. Document procedural adjustments systematically to identify critical variables .

Q. What quality control parameters should be established for spectroscopic characterization of this compound derivatives?

Methodological Answer: Standardize analytical protocols:

  • Purity: Use HPLC (>98% purity threshold) and melting point consistency (e.g., ±1°C deviation) .
  • Structural validation: Combine 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry. Cross-reference spectral data with computational predictions (DFT) to resolve ambiguities .

Q. What documentation standards are essential when reporting synthetic protocols for this compound analogs?

Methodological Answer: Follow ICH guidelines:

  • Detail reagent stoichiometry, solvent volumes, and reaction timelines.
  • Include raw spectral data in supplementary materials.
  • Adhere to SAFETY data sheets (SDS) for hazard reporting .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Validate assumptions with ANOVA for inter-group variance. Report confidence intervals and p-values to quantify significance .

Advanced Research Questions

Q. How can multi-omics data be integrated to elucidate the mechanism of action of this compound?

Methodological Answer: Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., KEGG, Reactome). Apply machine learning (e.g., random forests) to identify key biomarkers. Validate hypotheses via CRISPR-Cas9 knockdowns of candidate targets .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental results for this compound's reactivity?

Methodological Answer: Perform contradiction analysis:

  • Identify principal contradictions (e.g., steric effects vs. electronic predictions) using TRIZ frameworks .
  • Reconcile data by refining computational models (e.g., incorporating solvent effects in DFT) or validating with advanced techniques like X-ray crystallography .

Q. How should mixed-methods research approaches be designed to study this compound's biological activity comprehensively?

Methodological Answer: Quantitative: Measure IC50_{50} values across cell lines (e.g., MTT assays). Qualitative: Conduct thematic analysis of transcriptional responses via RNA-seq. Triangulate findings using joint displays to map mechanistic insights against dose-response trends .

Q. How do researchers validate target engagement and selectivity of this compound in complex biological systems?

Methodological Answer: Use CETSA (Cellular Thermal Shift Assay) to confirm target binding. Employ selectivity panels (e.g., kinase profiling) and off-target screening via ChemProteoBase. Cross-validate with in vivo models (e.g., xenografts) to assess physiological relevance .

Q. How can contradiction analysis frameworks be applied to troubleshoot inconsistencies in this compound structure-activity relationships?

Methodological Answer: Map technical contradictions (e.g., potency vs. solubility) using TRIZ principles. Prioritize solutions via Pareto analysis (e.g., modifying substituents at C-3/C-7 positions). Validate with Free-Wilson QSAR models to balance conflicting properties .

Q. What are the best practices for ensuring reproducibility in this compound pharmacological studies?

Methodological Answer:

  • Pre-register protocols on platforms like Open Science Framework.
  • Use authenticated cell lines (e.g., STR profiling) and control compounds.
  • Share raw data in FAIR-compliant repositories (e.g., ChEMBL, PubChem) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dimethylquinazolone
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